Astragaloside IV

Description

This compound has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

Structure

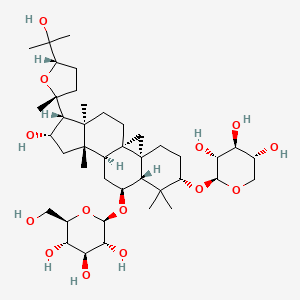

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWISYXSJWHRY-YLNUDOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026063 | |

| Record name | Astragaloside IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84687-43-4 | |

| Record name | Astragaloside IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, (3β,6α,16β,20R,24S)-20,24-epoxy-16,25-dihydroxy-3-(β-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTRAGALOSIDE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J6XA9YCFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The-Core-Mechanisms-of-Action-of-Astragaloside-IV-A-Technical-Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a major active saponin component isolated from the traditional Chinese medicinal herb Astragalus membranaceus. With a molecular formula of C41H68O14, this cycloartane-type triterpene glycoside has garnered significant attention for its broad spectrum of pharmacological activities. Preclinical evidence robustly supports its anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and immunoregulatory effects. These properties position AS-IV as a promising therapeutic candidate for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, fibrosis, and cancer. This guide provides an in-depth technical overview of the core molecular mechanisms through which this compound exerts its multifaceted effects, focusing on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Anti-inflammatory and Immunomodulatory Mechanisms

AS-IV exerts potent anti-inflammatory effects primarily by suppressing the activation of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1), and adhesion molecules (VCAM-1, E-selectin).

AS-IV has been shown to completely abolish LPS- and TNFα-induced nuclear translocation of NF-κB and its subsequent DNA binding activity in endothelial cells. This inhibition prevents the upregulation of downstream inflammatory mediators, thereby reducing the inflammatory cascade.

Modulation of the MAPK Pathway

The MAPK family, including ERK1/2, JNK, and p38, also plays a crucial role in inflammation. AS-IV has been shown to attenuate the phosphorylation of JNK, ERK1/2, and p38 in response to inflammatory stimuli. By inhibiting both MAPK and NF-κB pathways, AS-IV effectively suppresses the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Model System | Treatment | Result | Citation |

| Serum MCP-1 | LPS-treated Mice | 10 mg/kg AS-IV (i.p.) | 82% reduction vs. LPS alone | |

| Serum TNF-α | LPS-treated Mice | 10 mg/kg AS-IV (i.p.) | 49% reduction vs. LPS alone | |

| Lung MPO Protein | LPS-treated Mice | 10 mg/kg AS-IV (i.p.) | 80% reduction vs. LPS alone | |

| VCAM-1 Expression | LPS-stimulated HUVECs | 100 µg/mL AS-IV | Significant dose-dependent decrease | |

| E-selectin Expression | LPS-stimulated HUVECs | 100 µg/mL AS-IV | Significant dose-dependent decrease |

Featured Experimental Protocol: Western Blotting for NF-κB p65

This protocol is a representative method for assessing the effect of AS-IV on the nuclear translocation of NF-κB, a key step in its activation.

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to ~90% confluency. Cells are pre-treated with various concentrations of AS-IV (e.g., 10, 50, 100 µg/mL) for a specified time (e.g., 24 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30-60 minutes.

-

Nuclear and Cytoplasmic Extraction: After treatment, cells are washed with ice-cold PBS. Cytoplasmic and nuclear protein fractions are isolated using a commercial nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of nuclear protein (e.g., 20-30 µg) are loaded and separated on a 10% SDS-polyacrylamide gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature. The blot is then incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit (e.g., 1:1000 dilution). A nuclear loading control antibody (e.g., Lamin B1 or Histone H3) is used to ensure equal loading.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:1000 dilution) for 1-2 hours at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed on the bands to quantify the relative amount of nuclear p65, normalized to the loading control.

Antioxidant Mechanism

Oxidative stress is a key pathological factor in many diseases. AS-IV enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Keap1-Nrf2-ARE Pathway

Under basal conditions, Nrf2 is anchored in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators like AS-IV can induce a conformational change in Keap1, leading to the release of Nrf2. AS-IV treatment has been shown to reduce the expression of Keap1. Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), Superoxide Dismutase (SOD), and Catalase (CAT).

Quantitative Data on Antioxidant Effects

| Parameter | Model System | Treatment | Result | Citation |

| Nrf2 Protein Expression | Rat Myocardium | 1 mg/kg/day AS-IV | 1.97-fold increase vs. control | |

| HO-1 Protein Expression | Rat Myocardium | 1 mg/kg/day AS-IV | 2.79-fold increase vs. control | |

| Keap-1 Protein Expression | Rat Myocardium | 1 mg/kg/day AS-IV | 0.77-fold of control (reduction) | |

| NQO-1 Gene Activation | H9c2 Cardiomyocytes | AS-IV | 8.27-fold activation | |

| SOD-2 Gene Activation | H9c2 Cardiomyocytes | AS-IV | 3.27-fold activation |

Featured Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Nrf2

This protocol is used to confirm the direct binding of Nrf2 to the ARE promoter region of its target genes following AS-IV treatment.

-

Cell Culture and Cross-linking: H9c2 cells are treated with AS-IV. Following treatment, protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Sonication: Cells are harvested and lysed. The chromatin is sheared into fragments of 200-1000 bp using sonication. The efficiency of sonication is checked by running an aliquot on an agarose gel.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A portion of the chromatin is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an anti-Nrf2 antibody or a negative control IgG. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C in the presence of NaCl. Proteins are digested with Proteinase K, and the DNA is purified using phenol-chloroform extraction or a commercial DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the ARE region of target gene promoters (e.g., NQO-1, SOD-2). The amount of precipitated DNA is quantified and expressed as a percentage of the input DNA.

Anti-Apoptotic and Pro-Survival Mechanisms

AS-IV protects cells from apoptosis (programmed cell death) through multiple mechanisms, including the regulation of the Bcl-2 family of proteins and the activation of pro-survival signaling pathways like PI3K/Akt.

Regulation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is controlled by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm. This triggers the activation of caspase-9 and the executioner caspase-3, leading to cell death. AS-IV has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby lowering the Bax/Bcl-2 ratio and inhibiting the apoptotic cascade.

Activation of the PI3K/Akt/mTOR Pro-Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. AS-IV can activate this pathway, leading to the phosphorylation and activation of Akt (p-Akt). Activated Akt can then phosphorylate and inactivate several pro-apoptotic targets, promoting cell survival. Furthermore, this pathway is crucial for AS-IV's pro-angiogenic effects, where it upregulates Vascular Endothelial Growth Factor (VEGF).

Quantitative Data on Anti-Apoptotic Effects

| Parameter | Model System | Treatment | Result | Citation |

| Bax/Bcl-2 Ratio | H2O2-treated neuronal cells | 200 µmol/l AS-IV | Attenuated 4.2-fold increase caused by H2O2 | |

| p-Akt Levels | OGD-treated hCMEC/D3 cells | AS-IV | Further significant upregulation vs. OGD alone | |

| p-mTOR Levels | OGD-treated hCMEC/D3 cells | AS-IV | Further significant upregulation vs. OGD alone | |

| VEGF Expression | OGD-treated hCMEC/D3 cells | AS-IV | Further significant upregulation vs. OGD alone |

Regulation of Autophagy and Anti-Fibrosis

AS-IV also modulates other critical cellular processes, including autophagy and fibrosis, which are implicated in a wide range of diseases.

Modulation of Autophagy via AMPK/mTOR

Autophagy is a cellular recycling process that can be either protective or detrimental depending on the context. The AMP-activated protein kinase (AMPK)/mTOR pathway is a central regulator of autophagy. AMPK activation promotes autophagy by inhibiting mTOR. Studies show that AS-IV can activate AMPK, leading to mTOR inhibition and the promotion of autophagy. This mechanism is believed to contribute to its therapeutic effects in conditions like diabetic liver injury and traumatic optic neuropathy.

Inhibition of Fibrosis via TGF-β/Smad Pathway

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a hallmark of chronic disease and organ failure. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary driver of fibrosis. Upon ligand binding, TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of fibrotic genes like collagen and α-smooth muscle actin (α-SMA). AS-IV has been demonstrated to inhibit the TGF-β1/Smad signaling pathway, leading to decreased expression of Collagen I, fibronectin, and α-SMA, thereby alleviating fibrosis in models of pulmonary and cardiac fibrosis.

Conclusion

This compound is a pleiotropic molecule that modulates a sophisticated network of interconnected signaling pathways. Its ability to simultaneously inhibit pro-inflammatory (NF-κB, MAPK), pro-fibrotic (TGF-β/Smad), and pro-apoptotic (Bax/Bcl-2) pathways while activating pro-survival (PI3K/Akt) and antioxidant (Nrf2) defenses underscores its significant therapeutic potential. For drug development professionals, AS-IV represents a compelling lead compound whose diverse mechanisms offer opportunities for therapeutic intervention in a wide array of complex diseases characterized by inflammation, oxidative stress, and apoptosis. Further research focusing on clinical translation, bioavailability, and targeted delivery is warranted to fully harness the pharmacological benefits of this potent natural compound.

Astragaloside IV: A Deep Dive into its Mechanisms in Cellular Signaling

Abstract

Astragaloside IV (AS-IV), a primary active saponin extracted from the medicinal herb Astragalus membranaceus, has garnered significant attention for its wide spectrum of pharmacological activities.[1] These include potent anti-inflammatory, anti-cancer, cardioprotective, neuroprotective, and immunomodulatory effects.[2][3] The therapeutic potential of AS-IV stems from its ability to intricately modulate a multitude of cellular signaling pathways that are fundamental to homeostasis and disease pathogenesis. This technical guide provides a comprehensive overview of the core signaling cascades targeted by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

AS-IV exerts its pleiotropic effects by targeting several key intracellular signaling networks. Its mechanism of action often involves the regulation of protein phosphorylation, transcription factor activity, and the expression of downstream target genes involved in inflammation, cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and metabolic disorders.

This compound has been shown to modulate this pathway in a context-dependent manner. In many cancer models, AS-IV acts as an inhibitor. For instance, it suppresses the proliferation of lung and liver cancer cells by inhibiting the expression of phosphorylated PI3K, Akt, and mTOR. This inhibition can also prevent the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by interfering with the TGF-β1-induced PI3K/Akt/NF-κB pathway.[4] Conversely, in the context of cardioprotection and neuroprotection, AS-IV can activate the PI3K/Akt pathway. This activation promotes cell survival and reduces apoptosis in cardiomyocytes subjected to hypoxia-reoxygenation injury and enhances vasodilation by activating endothelial nitric oxide synthase (eNOS).[5][6]

Caption: Modulation of the PI3K/Akt/mTOR Pathway by this compound.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, apoptosis, and stress responses. The MAPK/ERK pathway is frequently hyperactivated in various cancers.

AS-IV has been shown to inhibit the MAPK/ERK signaling pathway in cancer cells. In glioma, AS-IV treatment leads to a dose-dependent inhibition of cell proliferation and tumor growth by weakening the activation of the MAPK/ERK pathway, as evidenced by decreased levels of phosphorylated MEK and ERK.[2][7] Similarly, it can suppress the invasion and migration of breast cancer cells by down-regulating the Rac1/MAPK cascade.[2] In contrast, for cardioprotective effects, AS-IV can promote the activation of ERK signaling while inhibiting JNK and p38 MAPK pathways to prevent apoptosis in cardiomyocytes.[8]

Caption: Inhibition of the MAPK/ERK Signaling Pathway by this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. It controls the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of NF-κB is linked to inflammatory diseases and cancer.

AS-IV is a well-documented inhibitor of the NF-κB pathway.[3][9] It exerts strong anti-inflammatory effects by preventing the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[10] For example, in mice treated with lipopolysaccharide (LPS), pre-treatment with AS-IV significantly suppresses NF-κB DNA-binding activity, leading to a reduction in inflammatory cytokines like TNF-α and IL-6.[9] This inhibitory action is also crucial for its anti-cancer effects, as AS-IV can suppress tumor metastasis by blocking the PI3K/Akt/NF-κB pathway.[2][11]

Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.

Quantitative Data on AS-IV's Effects

The efficacy of this compound is dose-dependent. The following tables summarize key quantitative findings from various preclinical studies, illustrating its impact on different signaling pathways and cellular responses.

Table 1: Anti-Cancer and Anti-Metastasis Effects

| Cancer Type | Model | AS-IV Dose | Key Signaling Pathway | Quantitative Effect | Reference |

| Glioma | U251 cells | 40–80 µg/mL | MAPK/ERK | Significant decrease in p-MEK and p-ERK levels. | [2][7] |

| Glioma | Tumor-bearing mice | 20 mg/kg | MAPK/ERK | Attenuated tumor growth and reduced p-ERK levels. | [2] |

| Breast Cancer | In vivo | 50 mg/kg | Rac1/MAPK | Inhibited tumor growth by down-regulating Vav3 and Rac1. | [2] |

| Hepatocellular | Huh7, MHCC97-H cells | 10–100 µg/mL | Akt/GSK-3β/β-catenin | Significantly reduced phosphorylated Akt and GSK-3β. | [2] |

| Gastric Cancer | BGC-823, MKN-74 cells | 10 and 20 µg/mL | PI3K/Akt/NF-κB | Inhibited TGF-β1-induced EMT. | [2] |

| Cervical Cancer | SiHa cells | 25 µM | Proteomics Analysis | Upregulation of 16 proteins, downregulation of 16 proteins. | [12] |

| Prostate Cancer | LNCap, PC-3 cells | 10 µM | Akt/NF-κB | Suppressed carboplatin-induced activation of p-AKT and p-p65. | [13] |

Table 2: Anti-Inflammatory Effects

| Model | Stimulus | AS-IV Dose | Key Signaling Pathway | Quantitative Effect | Reference |

| Mice (in vivo) | LPS | 10 mg/kg | NF-κB / AP-1 | Inhibited serum MCP-1 by 82% and TNF-α by 49%. | [9] |

| HUVECs | LPS | Not Specified | NF-κB | Reduced adhesion of PMNs and THP-1 cells. | [14] |

| Myocardial Hypertrophy | Isoproterenol (rats) | Not Specified | TLR4/NF-κB | Down-regulated over-expression of cell size and total protein. | [15] |

| Stroke (rats) | MCAO | Not Specified | Nrf2/HO-1 | Decreased inflammatory cytokines TNF-α, IL-1β, IL-6, and NF-κB. | [16] |

Table 3: Cardioprotective and Neuroprotective Effects

| Condition | Model | AS-IV Dose | Key Signaling Pathway | Quantitative Effect | Reference |

| Myocardial I/R Injury | SD rats | 80 mg/kg/day | CaSR/ERK1/2 | Significantly decreased infarct size and serum cTnI levels. | [1] |

| Myocardial I/R Injury | H9c2 cells | Not Specified | PI3K/Akt/HO-1 | Increased nuclear Nrf2 expression, decreased nuclear Bach1. | [5] |

| Cardiac Hypertrophy | H9c2 cells | 10 or 50 ng/mL | MAPK (JNK, p38, ERK) | Inhibited JNK/p38 activation, promoted ERK activation. | [8] |

| Cerebral I/R Injury | MCAO/R rats | Not Specified | Sirt1/Mapt | Significantly reduced infarction area (p < 0.05). | [17][18] |

| Cerebral I/R Injury | CIRI rats | Not Specified | PPARγ/PI3K/Akt | Promoted expression of PPARγ and BDNF. | [19] |

Experimental Protocols & Workflows

The investigation of AS-IV's effects on cellular signaling relies on a suite of standard molecular biology techniques. Below are generalized methodologies for key experiments cited in the literature.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, particularly the phosphorylation status of signaling proteins.

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band density is quantified using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)

Used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues using TRIzol reagent or a commercial kit.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is amplified using a real-time PCR system with specific primers for target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin). SYBR Green or TaqMan probes are used for detection.

-

Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

Used to quantify the concentration of secreted proteins like cytokines in biological fluids (e.g., serum, cell culture supernatant).

-

Coating: A 96-well plate is coated with a capture antibody specific to the target protein.

-

Blocking: Non-specific binding sites are blocked.

-

Sample Incubation: Standards and samples are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound protein.

-

Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration is determined from the standard curve.

General Experimental Workflow

Caption: A generalized workflow for investigating AS-IV's molecular effects.

Conclusion and Future Directions

This compound is a multifaceted natural compound that exerts significant therapeutic effects by modulating a complex network of intracellular signaling pathways, most notably the PI3K/Akt, MAPK/ERK, and NF-κB cascades. Its ability to selectively inhibit or activate these pathways depending on the cellular context underscores its potential as a lead compound for developing targeted therapies for a range of diseases, from cancer to cardiovascular and neurodegenerative disorders.

Future research should focus on elucidating the direct molecular targets of AS-IV to better understand the upstream events that trigger its effects on these pathways. Furthermore, while preclinical evidence is robust, well-designed clinical trials are necessary to translate these promising findings into therapeutic applications for human diseases. The use of advanced proteomics, metabolomics, and systems biology approaches will be invaluable in mapping the complete signaling footprint of this compound and unlocking its full therapeutic potential.

References

- 1. This compound attenuates myocardial ischemia/reperfusion injury in rats via inhibition of calcium-sensing receptor-mediated apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, as a potential anticancer agent [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Regulates the PI3K/Akt/HO-1 Signaling Pathway and Inhibits H9c2 Cardiomyocyte Injury Induced by Hypoxia–Reoxygenation [jstage.jst.go.jp]

- 6. karger.com [karger.com]

- 7. This compound inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review on the protective mechanism of this compound against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Quantitative proteomics analysis of differentially expressed proteins induced by this compound in cervical cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Antiinflammatory activity of this compound is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound attenuates inflammatory cytokines by inhibiting TLR4/NF-кB signaling pathway in isoproterenol-induced myocardial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effect of this compound on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Neuroprotective Effect of this compound on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]

- 19. This compound plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Astragaloside IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Astragaloside IV, a primary active saponin isolated from the roots of Astragalus membranaceus. It is intended to serve as a critical resource for professionals in research and drug development, detailing its physicochemical properties, pharmacokinetic profile, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties

This compound (AS-IV) is a tetracyclic triterpenoid saponin of the cycloartane type.[1][2] Its chemical and physical characteristics are fundamental to its formulation, stability, and biological activity. Quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Data | Citations |

| CAS Number | 84687-43-4 | [3][4][5] |

| Molecular Formula | C₄₁H₆₈O₁₄ | [3][6][7] |

| Molecular Weight | 784.97 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3][5][6][7] |

| Melting Point | 295-296 °C | [4][8][9] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[1][2][10][11] Sparingly soluble in water.[2][11] | |

| Stability | Stable for at least 2 years when stored at -20°C. Should be protected from light and moisture.[5][10] |

Pharmacokinetic Profile (ADME)

The therapeutic application of this compound is significantly influenced by its behavior in the body. Its high molecular weight and low lipophilicity contribute to a challenging pharmacokinetic profile.[12]

-

Absorption & Bioavailability : this compound exhibits poor oral bioavailability.[13][14] Studies have reported absolute bioavailability values as low as 2.2% to 3.66% in rats and 7.4% in beagle dogs.[8][13][14][15] This is primarily attributed to poor intestinal permeability and its transport predominantly via a passive, paracellular route.[8][12]

-

Distribution : Following administration, this compound is widely distributed to various organs, including the liver, kidneys, lungs, heart, and spleen.[1] However, its ability to cross the blood-brain barrier is limited.[1]

-

Metabolism : A significant portion of administered this compound is metabolized in the body, with estimates suggesting around 50% undergoes metabolic transformation.[14][16]

-

Excretion : The compound and its metabolites are eliminated from the body through bile, urine, and feces.[8][16]

Core Mechanisms of Action & Signaling Pathways

This compound exerts a multitude of pharmacological effects, including potent anti-inflammatory, antioxidant, and immunomodulatory activities.[5][10] These effects are mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory effects of this compound is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] Under inflammatory conditions, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes.[17] this compound can suppress the activation of this pathway, thereby reducing the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][19][20]

Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2 Pathway

This compound enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21][22] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes.[23] By promoting the translocation of Nrf2 to the nucleus, this compound boosts the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[24][25][26]

Caption: this compound promotes antioxidant effects by activating the Nrf2 pathway.

Experimental Protocols

Isolation and Purification of this compound

The extraction and purification of this compound from Astragalus root is a multi-step process designed to isolate the target saponin from a complex mixture of phytochemicals.[27]

Caption: A generalized experimental workflow for the isolation of this compound.

Methodology:

-

Extraction : Powdered, dried root material is subjected to reflux extraction with an aqueous ethanol solution.

-

Concentration : The crude extract is filtered and concentrated under reduced pressure to remove the solvent.

-

Preliminary Purification : The concentrate is loaded onto a macroporous resin column. The column is first washed with water to remove highly polar impurities. Astragalosides are then eluted using a gradient of increasing ethanol concentration.

-

Fine Purification : Fractions enriched with AS-IV are pooled and further purified using silica gel column chromatography with a suitable solvent system (e.g., a chloroform-methanol-water gradient).

-

Final Step : The purified fractions are concentrated, and pure this compound is obtained through recrystallization from a solvent like methanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the identification and quantification of this compound, serving as the quality control index in the Chinese Pharmacopoeia.[7]

Methodology:

-

System : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Stationary Phase : C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically employed, commonly using Acetonitrile and Water.

-

Flow Rate : ~1.0 mL/min.

-

Detection : Due to weak UV absorption, an Evaporative Light Scattering Detector (ELSD) is often preferred for accurate quantification, though UV detection at low wavelengths (~203 nm) is also used.

-

Standard Preparation : A reference standard of this compound is accurately weighed and dissolved in methanol to prepare a series of calibration standards.

-

Sample Preparation : The extract or final product is dissolved in methanol, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

References

- 1. Pharmacological Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 84687-43-4 [m.chemicalbook.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Astragaloside - Wikipedia [en.wikipedia.org]

- 7. Frontiers | this compound, as a potential anticancer agent [frontiersin.org]

- 8. In Vivo Insights into the Role of this compound in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 黄芪甲苷IV >98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound - CAS-Number 84687-43-4 - Order from Chemodex [chemodex.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Transport and bioavailability studies of this compound, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of this compound in rats by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Review on the protective mechanism of this compound against cardiovascular diseases [frontiersin.org]

- 19. Roles and Mechanisms of this compound in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | this compound Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]

- 21. Molecular Mechanism of this compound in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. academic.oup.com [academic.oup.com]

- 24. This compound improved antioxidative stress capacity and related gene expression of the Keap1-Nrf2 pathway in grass carp (Ctenopharyngodon idella) hepatocytes under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound protects LO2 cells from oxidative damage caused by radiation-induced bystander effect through Akt/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound, a novel antioxidant, prevents glucose-induced podocyte apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Review of the pharmacological effects of this compound and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Astragaloside IV: A Technical Guide for Drug Discovery and Development

An In-depth Review of the Triterpenoid Saponin: Mechanisms, Data, and Protocols

Executive Summary

Astragaloside IV (AS-IV) is a prominent tetracyclic triterpenoid saponin isolated from the traditional medicinal herb Astragalus membranaceus.[1][2] Classified as a cycloartane-type glycoside, it is recognized as a primary active component and a quality marker for its botanical source.[1][3] With a molecular formula of C₄₁H₆₈O₁₄ and a molecular weight of 784.97 Da, AS-IV has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1] These include potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer effects.[3][4][5] This technical guide provides a comprehensive overview of AS-IV, focusing on its biochemical foundations, mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development.

Chemical Properties and Biosynthesis

Chemical Structure and Physicochemical Properties

This compound is characterized by a cycloastragenol aglycone backbone, to which a β-D-xylopyranosyl group is attached at the C-3 position and a β-D-glucopyranosyl residue at the C-6 position.[6] This glycosylation is critical for its biological activity.

Physically, AS-IV is a white powder with poor water solubility but is readily soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1]

Biosynthesis Pathway

The biosynthesis of AS-IV follows the intricate pathway of triterpenoid saponin synthesis in plants. The process begins with the cyclization of the linear precursor 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase, to form the characteristic cycloartenol steroid skeleton.[7] This core structure then undergoes a series of highly specific tailoring reactions, including hydroxylation, epoxidation, and glycosylation.[8] These modifications are mediated by enzymes such as cytochrome P450s, 2-oxoglutarate-dependent dioxygenases, and UDP-glycosyltransferases (UGTs), which ultimately yield the final this compound molecule.[8]

Pharmacological Mechanisms of Action

AS-IV exerts its pleiotropic effects by modulating a complex network of signaling pathways.

Anti-Inflammatory and Immunomodulatory Effects

A primary mechanism of AS-IV is the potent suppression of inflammatory responses. It has been shown to inhibit the activation of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[9][10] This leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6, and cellular adhesion molecules.[9]

Cardioprotective Effects

In the cardiovascular system, AS-IV promotes vasodilation and protects endothelial cells. A key pathway involved is the PI3K/Akt/eNOS signaling cascade.[11] AS-IV enhances the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator.[11][12]

Anti-Cancer Effects

AS-IV exhibits anti-tumor activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][9][13] It modulates the expression of key regulatory proteins such as Bcl-2 and Bax to promote apoptosis and can arrest the cell cycle by downregulating cyclin D1.[9] Furthermore, AS-IV has been shown to suppress the activation of MAPK family members (ERK1/2, JNK) and downregulate matrix metalloproteinases (MMP-2, MMP-9), thereby inhibiting cancer cell invasion and metastasis.[3]

Quantitative Preclinical Data

The following tables summarize key quantitative data from various preclinical studies, providing insights into the effective concentrations and pharmacokinetic profile of this compound.

Table 1: In Vitro Efficacy Data

| Cell Line | Cancer Type | Effect | Effective Concentration | Citation |

| A549, HCC827 | Non-Small Cell Lung | Inhibition of cell growth | 10, 20, 40 ng/mL | [8] |

| SW962 | Vulvar Squamous Cancer | Induction of apoptosis | 200–800 µg/mL | [9] |

| SW620 | Colorectal Cancer | Decreased Cyclin D1/CDK4 | 50, 100 ng/mL | [9] |

| CT26 | Colorectal Cancer | Induction of apoptosis | Not specified | [12] |

Table 2: In Vivo Efficacy and Dosing Data

| Animal Model | Disease Model | AS-IV Dosage | Route | Key Finding | Citation |

| Mice | LPS-induced Inflammation | 10 mg/kg/day | i.p. | Inhibited serum MCP-1 and TNF-α | [10] |

| Mice | Cisplatin-induced Liver Injury | 40 or 80 mg/kg | Not specified | Reduced inflammation and oxidative stress | [14] |

| Rats | Co-administered with Triptolide | 100 mg/kg/day | Oral | Decreased Cmax and AUC of triptolide | [15] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | IV Dose (2.5 mg/kg) | Oral Dose (20.0 mg/kg) | Citation |

| Cmax | - | 0.22 ± 0.04 µg/mL | [6] |

| Tmax | - | 1.0 ± 0.0 h | [6] |

| AUC (0-t) | 1.83 ± 0.32 µg·h/mL | 0.89 ± 0.16 µg·h/mL | [6] |

| Absolute Bioavailability | - | 2.2% | [5][6] |

Note: Pharmacokinetic parameters can vary significantly based on formulation and animal species. Other studies report oral bioavailability in rats as low as 3.66%.[16]

Key Experimental Protocols

This section provides detailed methodologies for representative in vivo and in vitro experiments used to characterize the activity of this compound.

In Vivo: LPS-Induced Acute Inflammation Mouse Model

This model is used to evaluate the anti-inflammatory properties of AS-IV in vivo.[10]

-

Animal Housing: Use male C57BL/6 mice (6-8 weeks old) housed under standard conditions with ad libitum access to food and water.

-

Grouping and Treatment:

-

Vehicle Control: Daily intraperitoneal (i.p.) injection of vehicle (e.g., saline with 0.5% DMSO) for 6 days.

-

AS-IV Control: Daily i.p. injection of AS-IV (10 mg/kg body weight) for 6 days.

-

LPS Group: Daily i.p. injection of vehicle for 6 days, followed by a single i.p. injection of Lipopolysaccharide (LPS) (e.g., 0.5 mg/kg) on day 7.

-

AS-IV + LPS Group: Daily i.p. injection of AS-IV (10 mg/kg) for 6 days, followed by a single i.p. injection of LPS on day 7.

-

-

Sample Collection: 3-6 hours after LPS injection, collect blood via cardiac puncture for serum analysis. Euthanize animals and harvest organs (lungs, heart, liver) for further analysis.

-

Endpoint Analysis:

-

Cytokine Levels: Measure serum levels of TNF-α, IL-6, and MCP-1 using commercial ELISA kits.

-

Gene Expression: Isolate RNA from tissues and perform RT-qPCR to quantify mRNA levels of inflammatory genes.

-

Transcription Factor Activity: Prepare nuclear extracts from tissues and quantify NF-κB and AP-1 DNA-binding activity using ELISA-based assay kits.

-

In Vitro: Western Blot for PI3K/Akt Pathway Activation

This protocol is used to determine if AS-IV activates key proteins in the PI3K/Akt signaling pathway in a cell-based model (e.g., human umbilical vein endothelial cells - HUVECs).[17][18]

-

Cell Culture and Treatment:

-

Culture HUVECs in appropriate media until they reach 80-90% confluency.

-

Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

-

Treat cells with various concentrations of AS-IV (e.g., 10, 50, 100 µM) or vehicle control for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

This compound is a multifunctional triterpenoid saponin with significant therapeutic potential across a range of diseases, including inflammatory disorders, cardiovascular conditions, and cancer. Its activity is underpinned by the modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK. While preclinical data are promising, the clinical translation of AS-IV is hampered by its poor oral bioavailability and low water solubility.[5][16]

Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations or structural modifications, to enhance its pharmacokinetic profile.[11] Further investigation into its synergistic effects with existing chemotherapeutics and a deeper exploration of its impact on the tumor microenvironment and immune checkpoints are warranted.[12][14] Continued elucidation of its complex mechanisms and investment in advanced formulation strategies will be crucial to unlocking the full therapeutic potential of this remarkable natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on the determination method of the this compound in health food] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transport and bioavailability studies of this compound, an active ingredient in Radix Astragali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Enhances Cisplatin Chemosensitivity in Non-Small Cell Lung Cancer Cells Through Inhibition of B7-H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-loaded zeolitic imidazolate framework-8 based on supercritical fluid as anti-solvent technology to improve bioavailability and anti-tumor activity against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Influence of this compound on pharmacokinetics of triptolide in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Blockade of PI3K/AKT signaling pathway by this compound attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Astragaloside IV: A Comprehensive Technical Guide to its Natural Sources and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV is a prominent tetracyclic triterpenoid saponin that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] It is a key bioactive constituent isolated from the roots of Astragalus species, plants with a long history of use in traditional Chinese medicine.[3][4][5] Modern pharmacological studies have highlighted its potential anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective properties.[1][6][7] In the Chinese Pharmacopoeia, the content of this compound serves as a crucial standard for the quality control of Astragalus membranaceus.[4][8] This guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and quantification of this compound.

Natural Sources of this compound

This compound is primarily derived from the dried roots of several species within the Astragalus genus, which is one of the largest genera of vascular plants.[7][9] The most well-documented and commercially significant sources are:

-

Astragalus membranaceus (Fisch.) Bge.: Also known as Huang Qi in Chinese, this is one of the most common sources of this compound and is extensively used in traditional Chinese medicine.[1][3]

-

Astragalus mongholicus (Bge.) Hsiao: This species is also a primary source of this compound and is often used interchangeably with A. membranaceus in medicinal preparations.[4][10]

-

Astragalus gummifera: From this species, this compound has also been isolated and studied for its potential therapeutic effects.[1]

While over 2000 species of Astragalus exist worldwide, A. membranaceus and A. mongholicus remain the most significant for the extraction of this compound.[10] The concentration of this compound can be influenced by factors such as the age of the plant and the specific part of the root being analyzed.[9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in Astragalus species can vary significantly. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Cultivation Age | This compound Content (mg/g or µg/g) | Reference |

| Astragalus membranaceus | Root | 2 years | Total astragalosides: 1701 µg/g | [9] |

| Astragalus membranaceus | Root | 3 years | Total astragalosides: 645 µg/g | [9] |

| Astragalus membranaceus | Root | Not Specified | Yield of 2.621 ± 0.019 mg/g after optimized extraction | [11] |

| Astragalus mongholicus | Root | Not Specified | Not less than 0.04% (as per European Pharmacopoeia) | [6] |

| Astragalus (unspecified) | Root | Not Specified | Approximately 0.04% | [12] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process. Recent research has elucidated a four-step pathway originating from cycloastragenol in Astragalus membranaceus.[13] This pathway involves a series of oxidation-reduction and glycosylation reactions.[13][14]

The key enzymatic steps are:

-

C-3 Oxidation: The enzyme hydroxysteroid dehydrogenase (AmHSD1) catalyzes the oxidation of cycloastragenol at the C-3 position to produce cycloastragenol-3-one.[13]

-

6-O-Glucosylation: A glycosyltransferase, AmGT8, facilitates the attachment of a glucose molecule at the 6-O position of cycloastragenol-3-one, forming cycloastragenol-3-one-6-O-glucoside.[13]

-

C-3 Reduction: AmHSD1 then catalyzes the reduction of the C-3 keto group of cycloastragenol-3-one-6-O-glucoside to a hydroxyl group, yielding cycloastragenol-6-O-glucoside.[13]

-

3-O-Xylosylation: Finally, another glycosyltransferase, AmGT1, adds a xylose molecule at the 3-O position, completing the synthesis of this compound.[13]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from its natural sources involve multi-step procedures. Below are detailed methodologies cited in the literature.

Extraction and Isolation

A common workflow for the extraction and isolation of this compound is depicted in the diagram below, followed by specific experimental protocols.

Caption: General workflow for this compound extraction.

5.1.1 Protocol 1: High-Speed Countercurrent Chromatography (HSCCC)

This method allows for the rapid and efficient preparation of high-purity this compound.[15]

-

Sample Preparation: A crude extract of Astragalus membranaceus is obtained.

-

HSCCC System:

-

Two-phase solvent system: Ethyl acetate/n-butanol/water (4.2:0.8:5, v/v).

-

Rotational speed: 950 rpm.

-

Flow rate: 2 mL/min.

-

-

Procedure: The crude extract is subjected to HSCCC using a sequential injection model.

-

Outcome: From 400 mg of crude extract, 55.9 mg of this compound with a purity of 96.95% was prepared in 240 minutes.[15]

5.1.2 Protocol 2: Enzymatic Hydrolysis and Macroporous Resin Chromatography

This protocol aims to increase the yield of this compound by converting other astragalosides.

-

Enzymatic Hydrolysis:

-

The powdered Astragalus raw material is mixed with an enzyme solution at a solid-to-liquid ratio of 1:10 to 1:20 (g:mL).

-

The mixture is homogenized and extracted 1-3 times for 0.5-2 minutes each.

-

The homogenate is incubated in a shaker at 25-40°C for 12-24 hours.

-

-

Alkaline Hydrolysis:

-

The pH of the resulting solution is adjusted to 8-9 with ammonia water and hydrolyzed for 12-24 hours to convert other saponins to this compound.[12]

-

-

Purification:

-

The hydrolyzed solution is subjected to liquid-liquid extraction with n-butanol.

-

The extract is further purified using macroporous adsorption resin and normal phase silica gel medium pressure column chromatography.

-

-

Crystallization: The purified fraction is subjected to low-temperature crystallization and recrystallization to obtain this compound crystals.

-

Outcome: This method can achieve a yield of over 0.08% with a purity of over 95%.[12]

5.1.3 Protocol 3: Ultrasonic-Assisted Extraction with Alkaline Solution

This method utilizes ultrasonic energy and an alkaline environment to enhance extraction efficiency and promote the conversion of other astragalosides to this compound.[11]

-

Extraction Solvent: 24% ammonia solution.

-

Solid-Liquid Ratio: 1:10 (w/v).

-

Procedure:

-

The Radix Astragali is soaked in the ammonia solution at 25°C for 120 minutes.

-

The mixture is then stirred at 25°C for 52 minutes (150 rpm) for extraction.

-

-

Outcome: The yield of this compound reached 2.621 ± 0.019 mg/g.[11]

Quantification Methods

Accurate quantification of this compound is crucial for quality control and research purposes.

5.2.1 Protocol 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

-

Chromatographic Column: Vensil MP C18 (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile-water (32:68, v/v).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25°C.

-

ELSD Parameters:

-

Gas flow rate: 2.5 L/min.

-

Drift tube temperature: 105°C.

-

Gain value: 4.0.

-

-

Advantage: This optimized method is reported to be faster and have a higher recovery rate than the pharmacopoeia method.[16]

5.2.2 Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for quantification.[17][18]

-

Chromatographic Column: ACQUITY C18 (1.7 µm, 2.1 × 100 mm).

-

Mobile Phase: A gradient elution with eluent A (100% acetonitrile) and eluent B (0.1% v/v formic acid in water).

-

0–1 min, 20% A; 1–10 min, 20–100% A; 10–11 min, 100% A; 11–12 min, 100–20% A; and 12–14 min, 20% A.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 45°C.

-

MS/MS Analysis: Conducted in positive electrospray ionization (+ESI) mode, monitoring at m/z 700–900.

-

Drying Gas: N₂ (>99.99%) at a flow of 500 L/h.

Conclusion

This compound is a valuable bioactive compound with significant therapeutic potential, primarily sourced from the roots of Astragalus membranaceus and Astragalus mongholicus. Understanding its biosynthesis and the development of efficient extraction and purification protocols are crucial for its application in research and drug development. The methodologies outlined in this guide provide a comprehensive overview for scientists working with this promising natural product. The continued exploration of its natural sources and optimization of production methods will be vital for unlocking its full clinical potential.

References

- 1. Astragaloside-IV: Significance and symbolism [wisdomlib.org]

- 2. This compound | 84687-43-4 | MA08288 | Biosynth [biosynth.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound: An Effective Drug for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]

- 8. Frontiers | this compound, as a potential anticancer agent [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. Significance of this compound from the Roots of Astragalus mongholicus as an Acetylcholinesterase Inhibitor—From the Computational and Biomimetic Analyses to the In Vitro and In Vivo Studies of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN101775056B - Method for extracting, separating and purifying this compound from Astragalus mongholicus - Google Patents [patents.google.com]

- 13. A four-step biosynthetic pathway involving C-3 oxidation-reduction reactions from cycloastragenol to this compound in Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total biosynthesis of the medicinal triterpenoid saponin astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of this compound from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Optimization of determination methods of astragaloside Ⅳ and analysis of contents of astragaloside Ⅳ in different origin and grade] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification by LC-MS/MS of this compound and isoflavones in Astragali radix can be more accurate by using standard addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacological Landscape of Astragaloside IV: A Technical Review for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacological effects of Astragaloside IV (AS-IV), a primary bioactive saponin isolated from the medicinal herb Astragalus membranaceus. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current preclinical data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this promising natural compound.

This compound has garnered significant scientific interest due to its broad spectrum of therapeutic activities. Its molecular structure, a tetracyclic triterpenoid saponin, underpins its diverse pharmacological actions, which include potent anti-inflammatory, cardioprotective, neuroprotective, anti-cancer, immunomodulatory, and metabolic-regulating properties. This review aims to provide an in-depth understanding of its mechanisms of action and a quantitative summary of its effects to facilitate future research and clinical development.

Quantitative Overview of Pharmacological Effects

The therapeutic potential of this compound is supported by a growing body of preclinical evidence. The following tables present a consolidated summary of quantitative findings from various experimental models.

Table 1: Anti-Inflammatory Activity of this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Lipopolysaccharide (LPS)-induced male C57BL/6 mice | 80 mg/kg (intraperitoneal) | Markedly decreased serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels; Reduced hepatic mRNA expression of Interleukin (IL)-1β, Tumor Necrosis Factor (TNF)-α, and IL-6. | [1] |

| LPS-induced male ICR mice | 20 and 40 mg/kg/day (intragastric) | Attenuated depressive-like behaviors; Reversed the hippocampal expression of TNF-α and IL-1β. | [2] |

| LPS-treated mice | 10 mg/kg (intraperitoneal) for 6 days | Resulted in an 82% and 49% inhibition of LPS-induced increases in serum Monocyte Chemoattractant Protein-1 (MCP-1) and TNF, respectively. | [3] |

Table 2: Cardioprotective Effects of this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Isoproterenol-induced myocardial infarction in male Wistar rats | 2.5, 5, and 10 mg/kg (oral) for 4 days | Elevated mean arterial blood pressure and heart rate; Enhanced left ventricular contractility. | [4] |

| Myocardial ischemia-reperfusion (I/R) in rats | 5 and 10 mg/kg (intragastric) for 7 days | Significantly elevated Left Ventricular Systolic Pressure (LVSP), Fractional Shortening (FS), and Ejection Fraction (EF); Diminished serum Lactate Dehydrogenase (LDH) and Creatine Kinase (CK) levels. | [5] |

| Acute myocardial infarction (LAD ligation) in rats | 20 mg/kg (intravenous) for 14 days | Reduced myocardial infarct size to 34.32±3.43% compared to 45.68±3.43% in the control group. | [6] |

Table 3: Neuroprotective Effects of this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in male Sprague-Dawley rats | Not specified | Improved neurological function scores and reduced cerebral infarct volume. | [7][8] |

| MCAO/R in male Sprague-Dawley rats (250-280g) | Not specified | Ameliorated neurological deficits. | [9][10] |

Table 4: Anti-Cancer Activity of this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Colorectal cancer (CRC) cells (HT29, SW480) | Dose-dependent | Inhibited cellular proliferation and induced apoptosis. | [11][12] |

| CRC cells (SW620, HCT116) | Dose-dependent | Suppressed cell proliferation. | [13] |

| Nasopharyngeal carcinoma cells (C666-1, HK-1) | 100, 200, 400 µM | Reduced cell viability. | [14] |

| Osteoblast-like cells (MG-63, U-2OS) | 1x10⁻² µg/ml (MG-63), 1x10⁻³ µg/ml (U-2OS) | Promoted cellular proliferation and migration. | [15] |

Table 5: Immunomodulatory Effects of this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Murine model | 50-200 mg/kg (intragastric) for 7 days | Augmented T lymphocyte proliferation and antibody production. | [16] |

| In vitro T and B lymphocytes | 100 nmol/L | Increased proliferation of both T and B lymphocytes. | [16] |

Table 6: Metabolic Regulation by this compound

| Model System | AS-IV Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| Diabetic nephropathy in db/db mice | 1g/kg in feed for 12 weeks | Reduced albuminuria and ameliorated renal histopathological damage. | [17][18] |

| Diabetic nephropathy in rats | 40 and 80 mg/kg/day (gavage) for 12 weeks | Improved overall renal function. | [19] |

| Type 2 diabetic rat model | 20, 40, and 80 mg/kg for 13 weeks | Significantly improved blood glucose levels and lipid profiles. | [20] |

Modulation of Key Signaling Pathways

The pleiotropic effects of this compound are a result of its interaction with a multitude of intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate some of the pivotal pathways influenced by AS-IV.

Caption: AS-IV inhibits the TLR4/NF-κB signaling pathway to reduce inflammatory cytokine production.

Caption: AS-IV activates the PI3K/Akt pathway, leading to GSK-3β inhibition and cardioprotection.

Caption: AS-IV induces cell cycle arrest and apoptosis in cancer cells via multiple pathways.

Detailed Experimental Methodologies

The following section outlines the experimental protocols for key assays cited in the literature on this compound. These summaries are intended to provide a methodological framework; for precise, replicable instructions, consultation of the primary research articles is essential.

In Vivo Experimental Designs

-

LPS-Induced Inflammation Model in Mice:

-

Animal Model: Male C57BL/6 or ICR mice are typically utilized.

-

Inflammation Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli is administered at doses ranging from 2.5 mg/kg to 10 mg/kg.[1][2][21]

-

AS-IV Administration: this compound, dissolved in a suitable vehicle such as saline, is administered via intraperitoneal injection or oral gavage. Dosing regimens vary, for instance, 10 mg/kg i.p. daily for 6 days or a single dose of 80 mg/kg i.p. prior to LPS challenge.[1][3]

-

Assessment: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA kits. Tissues such as the liver and brain are harvested for histopathological examination (Hematoxylin and Eosin staining), and for molecular analysis of inflammatory gene expression by RT-qPCR and Western blotting.[1][2]

-

-

Myocardial Infarction Model in Rats:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly employed.

-

Infarction Induction: Myocardial infarction is induced either chemically, using subcutaneous injections of isoproterenol (e.g., 100 mg/kg for two consecutive days), or surgically, through the permanent ligation of the left anterior descending (LAD) coronary artery.[4][6]

-

AS-IV Administration: Treatment with AS-IV is typically initiated post-infarction and continued for a defined period (e.g., 4 to 14 days) with doses ranging from 2.5 to 20 mg/kg/day, administered orally or intravenously.[4][6]

-

Assessment: Cardiac function is evaluated using echocardiography to measure parameters like LVEF and LVFS, and through hemodynamic monitoring to assess LVSP and LVEDP. The extent of myocardial damage is quantified by 2,3,5-triphenyltetrazolium chloride (TTC) staining of heart sections. Serum biomarkers of cardiac injury, including CK and LDH, are also measured.[4][5][6]

-

-

Cerebral Ischemia-Reperfusion (MCAO/R) Model in Rats:

-

Animal Model: Male Sprague-Dawley rats, typically weighing 250-280g, are used.[9][10]

-

Ischemia Induction: The MCAO/R model is established by transiently occluding the middle cerebral artery with an intraluminal suture, as initially described by Longa et al.[22]

-

AS-IV Administration: The specific dosing and administration route for AS-IV are determined by the experimental design.

-

Assessment: Neurological function is scored using standardized scales (e.g., Zea Longa's five-point scale). The volume of the cerebral infarct is visualized and quantified using TTC staining. Histological analysis of brain tissue is performed using H&E staining to assess neuronal damage, while apoptotic cell death is detected via the TUNEL assay.[7][8][22]

-

-

Diabetic Nephropathy Models:

-

Animal Models: Genetically diabetic db/db mice or chemically-induced diabetic Sprague-Dawley rats (high-fat diet followed by low-dose streptozotocin) are utilized.[17][20]

-

AS-IV Administration: Long-term administration of AS-IV is common, for example, by incorporation into the diet (1 g/kg for 12 weeks) or daily oral gavage (20-80 mg/kg for 13 weeks).[17][20]

-

Assessment: Renal function is monitored by measuring urinary albumin excretion, blood urea nitrogen, and serum creatinine levels.[19] Kidney tissue is subjected to histopathological evaluation, including Periodic acid-Schiff (PAS) staining, to assess glomerular and tubular injury.[17]

-

In Vitro Experimental Protocols

-

Cell Proliferation and Viability Assays (MTT/CCK-8):

-

Methodology: Target cells (e.g., cancer cell lines, osteoblasts) are seeded in 96-well plates and incubated with varying concentrations of AS-IV for 24-72 hours. Subsequently, MTT or CCK-8 reagent is added, and the resulting formazan product is quantified spectrophotometrically to determine the effect on cell viability and proliferation.[15][23]

-

-

Apoptosis Detection:

-

Flow Cytometry: AS-IV treated cells are co-stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Staining: This technique is employed on both cultured cells and tissue sections to detect DNA fragmentation characteristic of late-stage apoptosis.

-

-

Western Blotting:

-

Procedure: Total protein is extracted from AS-IV treated cells or tissues. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for target proteins within a signaling pathway (e.g., phospho-Akt, NF-κB p65, Bcl-2, Bax). Following incubation with an appropriate HRP-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

ELISA for Cytokine Quantification:

-

Procedure: The concentrations of specific cytokines (e.g., TNF-α, IL-1β) in serum samples or cell culture media are determined using commercially available sandwich ELISA kits according to the manufacturer's instructions.

-

-

Lymphocyte Proliferation Assay:

-

Methodology: Murine splenocytes are cultured with T-cell mitogen (Concanavalin A) or B-cell mitogen (LPS) in the presence or absence of AS-IV. The proliferative response is quantified after a set incubation period using the MTT assay.[16]

-

References

- 1. This compound attenuates lipopolysaccharide induced liver injury by modulating Nrf2-mediated oxidative stress and NLRP3-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates neuroinflammation-induced depressive-like behaviors in mice via the PPARγ/NF-κB/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates myocardial ischemia-reperfusion injury in rats through regulating PI3K/AKT/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound enhances cardioprotection of remote ischemic conditioning after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]